(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

Catalog No.
S574679
CAS No.
42340-98-7
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

CAS Number

42340-98-7

Product Name

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

IUPAC Name

1-[(1R)-1-isocyanatoethyl]naphthalene

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1

InChI Key

GONOHGQPZFXJOJ-SNVBAGLBSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O

Synonyms

1-(1-naphthyl)ethyl isocyanate, 1-(1-naphthyl)ethylisocyanate, 1-naphthylethyl isocyanate, 1-NEIC

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate is a chiral isocyanate compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol. This compound features a naphthalene moiety and an isocyanate functional group, making it valuable in various chemical syntheses and research applications. It is characterized by its liquid state at room temperature, typically appearing as a colorless to light yellow liquid with a boiling point between 106°C and 108°C at reduced pressure (0.16 mmHg) .

Asymmetric Synthesis:

Due to its chirality, (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary modifications introduced to a molecule to control the formation of a new stereocenter, ultimately leading to the desired enantiomer. The isocyanate group of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can react with various nucleophiles, introducing the chiral unit and directing the stereochemical outcome of the reaction. For instance, research has explored its use in the synthesis of enantiopure β-amino acids, valuable building blocks for pharmaceuticals and other bioactive molecules [].

Polymer Chemistry:

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be employed as a monomer for the synthesis of chiral polyurethanes. Polyurethanes are a versatile class of polymers with diverse applications, and incorporating chirality can enhance their properties for specific uses. Studies have investigated the use of (R)-(-)-1-(1-Nachthyl)ethyl isocyanate in the preparation of chiral polyurethanes for asymmetric catalysis and separation membranes [, ].

Material Science:

The unique properties of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be exploited for the development of novel materials. Its ability to self-assemble and form ordered structures has been explored in the context of liquid crystals and supramolecular gels. These materials exhibit intriguing properties with potential applications in areas such as photonics, drug delivery, and sensors [].

The reactivity of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate primarily involves nucleophilic addition reactions due to the electrophilic nature of the isocyanate group. It can react with alcohols, amines, and thiols to form corresponding carbamates, ureas, and thioureas. Additionally, it can participate in cycloaddition reactions, particularly with nucleophiles that can stabilize the resulting adducts.

Research indicates that (R)-(-)-1-(1-Naphthyl)ethyl isocyanate exhibits significant biological activity. It has been noted for its potential as an inhibitor in various enzymatic processes and may interact with biological macromolecules such as proteins. Its toxicity profile includes being harmful if swallowed or inhaled, causing skin irritation, and potentially inducing allergic reactions .

Several methods exist for synthesizing (R)-(-)-1-(1-Naphthyl)ethyl isocyanate:

  • From Naphthalene Derivatives: The compound can be synthesized via the reaction of naphthalene derivatives with phosgene or by using other isocyanate precursors.
  • Using Isocyanation Reagents: Direct isocyanation of (R)-(-)-1-(1-Naphthyl)ethyl alcohol using reagents such as triphosgene or other isocyanation agents can yield the desired product.
  • Chiral Resolution: Enantiomerically pure (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can also be obtained through chiral resolution techniques involving chiral catalysts or reagents .

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing compounds with specific biological activities.
  • Materials Science: The compound can be utilized in creating polymers and coatings due to its reactivity with amines and alcohols.
  • Research: It is often used in academic and industrial research settings for studying reaction mechanisms involving isocyanates .

Several compounds share structural similarities with (R)-(-)-1-(1-Naphthyl)ethyl isocyanate. Here are some comparable compounds:

Compound NameCAS NumberNotable Features
1-(2-Naphthyl)ethyl isocyanate42340-99-8Similar structure but different naphthalene substitution
Phenyl isocyanate103-71-9A simpler structure lacking chiral centers
Benzyl isocyanate3173-56-6Contains a benzyl group instead of naphthalene

Uniqueness: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate stands out due to its chiral nature, which allows for specific interactions in biological systems that are not present in its non-chiral counterparts. Its unique structural features contribute to its distinct reactivity and biological activity compared to similar compounds .

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.63%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

42340-98-7

Dates

Modify: 2023-08-15

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